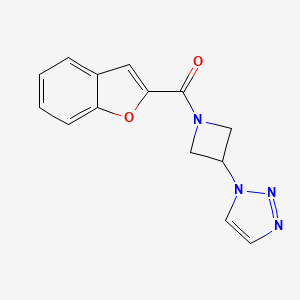

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone

Description

Properties

IUPAC Name |

1-benzofuran-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c19-14(13-7-10-3-1-2-4-12(10)20-13)17-8-11(9-17)18-6-5-15-16-18/h1-7,11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALLXYRVRVXMKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)N4C=CN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. Common synthetic routes include:

Preparation of 1H-1,2,3-triazole: This can be achieved through the Huisgen cycloaddition reaction between an azide and an alkyne.

Synthesis of azetidine: Azetidine can be synthesized via the cyclization of appropriate precursors under basic conditions.

Formation of benzofuran: Benzofuran can be synthesized through the cyclization of o-hydroxyaryl ketones.

The final step involves coupling these components under suitable reaction conditions, often using catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 295.30 g/mol. It features a triazole ring, an azetidine moiety, and a benzofuran group, which may enhance its biological activity through synergistic effects.

Target Interaction

The compound's 1,2,3-triazole ring is known for its ability to form hydrogen bonds and resist metabolic degradation, making it an attractive scaffold for drug design. Its interaction with biological targets can lead to alterations in cellular processes, potentially affecting various biochemical pathways.

Biochemical Pathways

Research indicates that compounds containing a triazole ring can influence multiple biochemical pathways, including those involved in cancer progression and antimicrobial resistance.

Medicinal Chemistry

The compound is being investigated for its potential as an anticancer agent . Triazole derivatives have shown significant activity against various human cancer cell lines, with half-maximal inhibitory concentration (IC50) values often in the nanomolar range.

| Compound | IC50 (nM) | Target |

|---|---|---|

| Triazole derivative A | 2.4 | Histone deacetylase |

| Triazole derivative B | 1.2 | Cancer cell lines |

The presence of the triazole ring enhances binding affinity to targets involved in cancer treatment.

Antimicrobial Activity

Studies have reported that similar compounds exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Drug Discovery

The compound serves as a lead structure in drug discovery programs aimed at developing new therapeutic agents for diseases like cancer and bacterial infections. Its structural complexity allows for further modifications that may enhance efficacy and reduce toxicity.

Case Study 1: Anticancer Activity

In a study published in the International Journal of Molecular Sciences, researchers synthesized several triazole derivatives and evaluated their cytotoxic effects on human cancer cells. The results indicated that compounds similar to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone exhibited significant anticancer activity with low IC50 values, suggesting strong potential for therapeutic applications .

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of triazole-containing compounds demonstrated their effectiveness against both standard and clinical strains of bacteria. The study highlighted the importance of the triazole moiety in enhancing biological activity against resistant strains .

Chemical Reactions Analysis

The compound can undergo various chemical reactions that facilitate its application in synthetic chemistry:

Types of Reactions

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction reactions can be performed using sodium borohydride.

- Substitution : The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Acetic acid |

| Reduction | Sodium borohydride | Methanol |

| Substitution | Halogenated solvents | Catalysts like palladium |

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, modulating their activity. The azetidine and benzofuran moieties can contribute to the compound’s overall binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Physicochemical and Pharmacological Properties

Key Findings :

- The target compound’s smaller size (~315 g/mol) and triazole group may improve solubility and target binding compared to bulkier hybrids (e.g., ’s 1139 g/mol compound) .

- Pyrazolyl-benzofuran analogues () demonstrate antimicrobial activity, suggesting the target compound could share similar applications if functional groups align with known pharmacophores .

- Thiophene-based derivatives () lack detailed bioactivity data but highlight synthetic flexibility for heterocycle substitution .

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone is a synthetic organic molecule that incorporates a triazole ring, an azetidine moiety, and a benzofuran structure. This unique combination suggests significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry. The triazole and benzofuran components are known for their roles in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory effects.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 253.26 g/mol. The structure can be analyzed as follows:

| Component | Structure Description |

|---|---|

| Triazole Ring | Five-membered ring containing three nitrogen atoms |

| Azetidine Moiety | Four-membered saturated ring |

| Benzofuran | Fused benzene and furan ring |

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit significant anticancer activities. For instance, similar triazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that 1H-benzotriazoles exhibited IC50 values ranging from 1.2 to 2.4 nM against human cancer cell lines, comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The presence of the azetidine and benzofuran rings may enhance the bioactivity profile of the compound against a range of microbial pathogens. In vitro studies have suggested that compounds with similar structural motifs can effectively inhibit bacterial growth and fungal infections .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole-containing compounds has been documented extensively. Mechanistic studies suggest that these compounds may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . The unique structure of the compound may allow it to interact with multiple biological targets involved in inflammatory processes.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Target Proteins : Computational docking studies indicate that this compound may interact with proteins involved in cancer progression and inflammation.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole-containing compounds:

- Anticancer Activity : A study on benzotriazoles demonstrated significant antiproliferative activity against various cancer cell lines, with specific focus on their role as HDAC inhibitors .

- Antimicrobial Studies : Research on 1,2,3-triazole hybrids indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Inflammatory Response Modulation : Studies have shown that triazole derivatives can reduce levels of inflammatory markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.